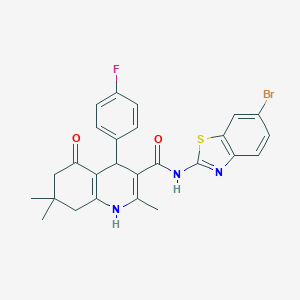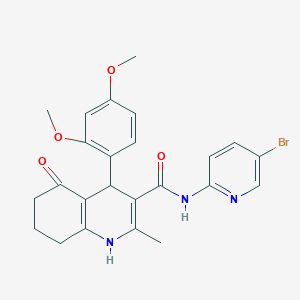![molecular formula C28H18F3N3O2S2 B304256 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties that make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It may also have neuroprotective effects and be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile in lab experiments is its unique properties. This compound has a high degree of selectivity and potency, making it suitable for various applications. However, one of the limitations is that it may not be suitable for all types of experiments. Its mechanism of action is not fully understood, and it may have off-target effects.
Zukünftige Richtungen
There are many future directions for research on 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile. One area of research is the development of new drugs for the treatment of neurological disorders. Another area is the study of its anti-inflammatory and anti-cancer properties. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a compound that has gained significant attention in the field of scientific research. Its unique properties make it suitable for various applications, including the development of new drugs for the treatment of neurological disorders, anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile involves the reaction of 4-methoxybenzaldehyde, 2-acetylthiophene, and 2-chloro-4-(trifluoromethyl)nicotinonitrile in the presence of a base and a catalyst. The reaction results in the formation of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile has various scientific research applications. It is used in the synthesis of novel compounds that have potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
Produktname |
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Molekularformel |
C28H18F3N3O2S2 |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-18-12-10-17(11-13-18)21-14-20(28(29,30)31)19(15-32)27(33-21)37-16-26(35)34-22-6-2-4-8-24(22)38-25-9-5-3-7-23(25)34/h2-14H,16H2,1H3 |
InChI-Schlüssel |
HWGPQURQHVJNMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





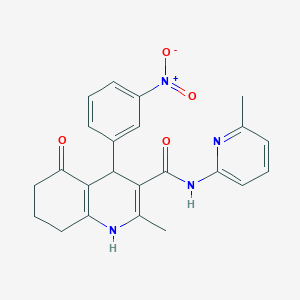

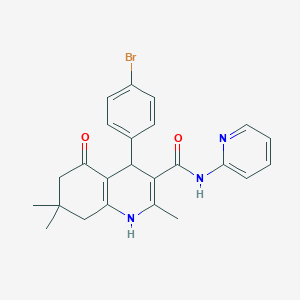
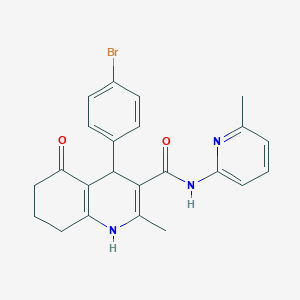
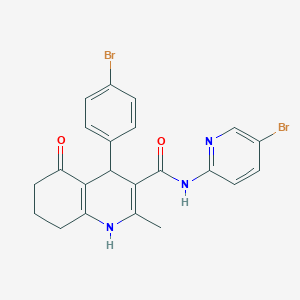
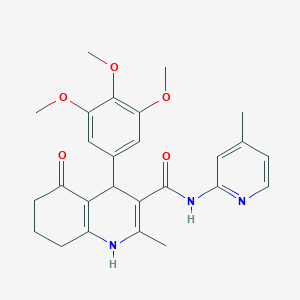

![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
